nAChR α7 Antagonist Potency: A Quantitative Comparison with Nicotine
The compound demonstrates significantly weaker antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) compared to the natural agonist (-)-nicotine. While (-)-nicotine binds with a Ki of 2.3 nM, 6-(pyrrolidin-3-yl)nicotinic acid exhibits an IC50 of 8,070 nM for antagonist activity [1]. This ~3,500-fold difference in potency defines a distinct pharmacological profile, positioning the compound as a low-affinity antagonist rather than a high-affinity agonist, which is critical for applications requiring receptor blockade without potent activation.
| Evidence Dimension | Binding Affinity / Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 8,070 nM |
| Comparator Or Baseline | (-)-Nicotine: Ki = 2.3 nM |
| Quantified Difference | ~3,500-fold weaker potency |
| Conditions | Antagonist activity at rat α7 nAChR expressed in Xenopus oocytes (target compound) vs. binding affinity in synaptic membrane fractions from rat cerebral cortices (nicotine comparator) |
Why This Matters
This quantifies the compound's utility as a low-potency antagonist tool, enabling studies of nAChR blockade where strong agonism is undesirable.
- [1] BindingDB. BDBM50106921 (CHEMBL3600666). IC50: 8.07E+3 nM. Antagonist activity at rat alpha-7 nicotinic acetylcholine receptor expressed in Xenopus oocytes. View Source
